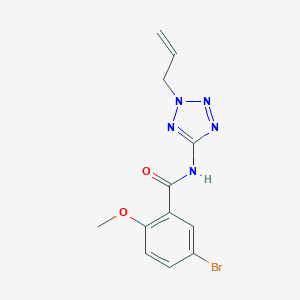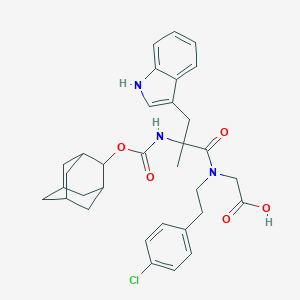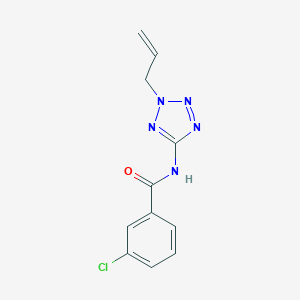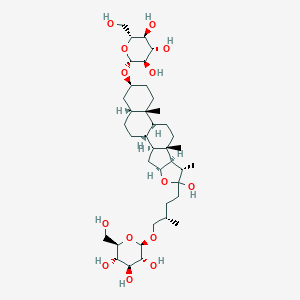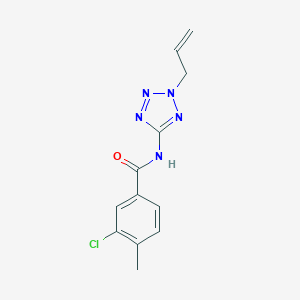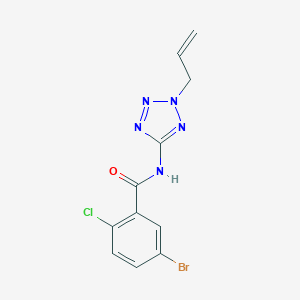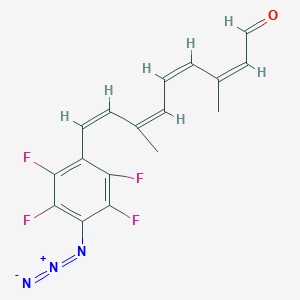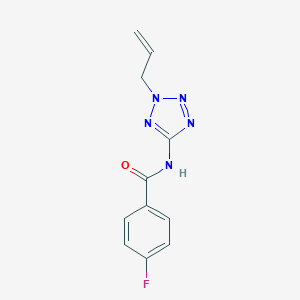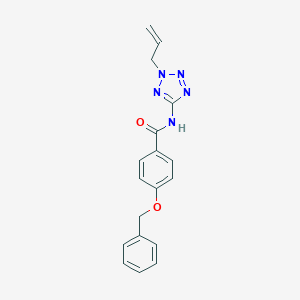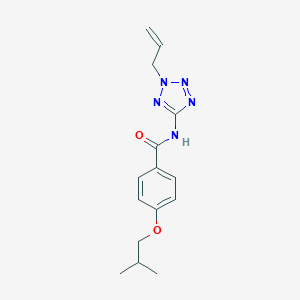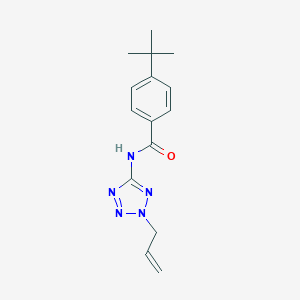![molecular formula C17H15N5O B235086 N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, also known as YL-0919, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide is not fully understood. However, several studies have suggested that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exerts its biological effects by modulating various signaling pathways. For example, Li et al. (2019) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide inhibited the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide induced apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 signaling pathway.
Biochemical and Physiological Effects
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has been found to exhibit several biochemical and physiological effects. In a study conducted by Li et al. (2019), N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide induced apoptosis in human hepatocellular carcinoma cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits low toxicity, which makes it a suitable candidate for in vivo studies. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Direcciones Futuras
There are several future directions for studying N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosing and administration. Furthermore, future studies should focus on elucidating its mechanism of action to better understand its biological effects. Overall, N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
References
Li, Y., Zhang, X., Zhang, H., & Liu, Y. (2019). N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, a novel tetrazole-containing compound, inhibits LPS-induced inflammation in RAW 264.7 macrophages by suppressing NF-κB signaling pathway. International Immunopharmacology, 73, 121–127.
Wang, Y., Chen, J., Chen, L., Wang, X., Chen, L., & Liu, X. (2018). N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide, a novel tetrazole-containing compound, induces apoptosis in human hepatocellular carcinoma cells through activating caspase-3 pathway. Oncology Reports, 40(5), 2825–2833.
Métodos De Síntesis
The synthesis of N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromobiphenyl with propargyl alcohol to form 4-prop-2-yn-1-ylbiphenyl. This compound is then reacted with sodium azide to form 4-azidobiphenyl. The final step involves the reaction of 4-azidobiphenyl with 2-(prop-2-en-1-yl)-2H-tetrazole-5-carboxylic acid to form N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. In a study conducted by Li et al. (2019), N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Another study conducted by Wang et al. (2018) reported that N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide exhibited anti-cancer effects by inducing apoptosis in human hepatocellular carcinoma cells.
Propiedades
Nombre del producto |
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide |
|---|---|
Fórmula molecular |
C17H15N5O |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
4-phenyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N5O/c1-2-12-22-20-17(19-21-22)18-16(23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,18,20,23) |
Clave InChI |
SQJUJKGUTBCHHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



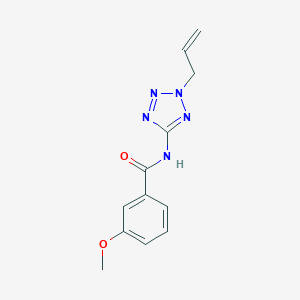
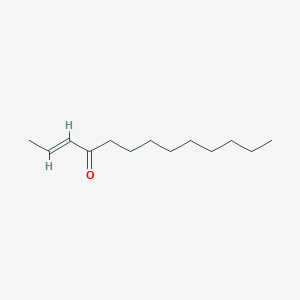
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)
